molecular formula C14H14N4OS B11231507 9-methyl-8-[(3-methylbenzyl)sulfanyl]-1,9-dihydro-6H-purin-6-one

9-methyl-8-[(3-methylbenzyl)sulfanyl]-1,9-dihydro-6H-purin-6-one

Cat. No.: B11231507
M. Wt: 286.35 g/mol
InChI Key: RCJKACHYRIHSJW-UHFFFAOYSA-N
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Description

9-METHYL-8-{[(3-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a unique structure that includes a purine core substituted with a methyl group and a sulfanyl group attached to a phenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-METHYL-8-{[(3-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multiple steps. One common approach is to start with a purine derivative and introduce the methyl and sulfanyl groups through a series of substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like lutidine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

9-METHYL-8-{[(3-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the purine core.

    Substitution: The methyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the purine core.

Scientific Research Applications

9-METHYL-8-{[(3-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which 9-METHYL-8-{[(3-METHYLPHENYL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    8-Methyl-6,9-dihydro-1H-purin-6-one: Lacks the sulfanyl group, which affects its reactivity and biological activity.

    9-Methyl-8-phenylmethyl-6,9-dihydro-1H-purin-6-one: Similar structure but without the sulfanyl group, leading to different chemical properties.

Uniqueness

The sulfanyl group, in particular, provides additional sites for chemical modification and interaction with biological molecules, enhancing its versatility in research and industrial applications .

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

9-methyl-8-[(3-methylphenyl)methylsulfanyl]-1H-purin-6-one

InChI

InChI=1S/C14H14N4OS/c1-9-4-3-5-10(6-9)7-20-14-17-11-12(18(14)2)15-8-16-13(11)19/h3-6,8H,7H2,1-2H3,(H,15,16,19)

InChI Key

RCJKACHYRIHSJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(N2C)N=CNC3=O

Origin of Product

United States

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